molecular formula C11H10N2O B3023020 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde CAS No. 383136-25-2

1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B3023020
CAS No.: 383136-25-2
M. Wt: 186.21 g/mol
InChI Key: ROBHGXMQCULBOT-UHFFFAOYSA-N
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Description

1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound featuring a pyrrole-2-carbaldehyde core substituted at the 1-position with a 6-methyl-pyridin-2-yl group. This structure combines the electron-rich pyrrole ring, known for its role in bioactive molecules, with a pyridine moiety that enhances solubility and modulates electronic properties. The aldehyde group at the 2-position of the pyrrole ring provides a reactive site for further chemical modifications, making the compound a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

1-(6-methylpyridin-2-yl)pyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9-4-2-6-11(12-9)13-7-3-5-10(13)8-14/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBHGXMQCULBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2C=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378221
Record name 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383136-25-2
Record name 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde has shown promise in medicinal chemistry, particularly in the development of new pharmaceutical agents. Its structural features allow it to interact with biological targets effectively.

Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer activity. For instance, studies have demonstrated that certain modifications lead to enhanced cytotoxicity against various cancer cell lines, making it a candidate for further drug development.

Material Science

The compound is also explored in material science for its potential use in creating novel materials with specific electronic or optical properties.

Data Table: Properties of Pyrrole Derivatives in Material Science

Compound NameApplicationKey Properties
This compoundConductive PolymersHigh thermal stability, good electrical conductivity
Pyrrole Derivative XOrganic PhotovoltaicsEnhanced light absorption, improved charge transport

Organic Synthesis

In organic synthesis, this compound serves as an intermediate for synthesizing more complex organic molecules. Its ability to undergo various reactions, such as nucleophilic addition and cycloaddition, makes it valuable in synthetic pathways.

Case Study: Synthesis of Bioactive Compounds
Utilizing this compound as a building block has led to the successful synthesis of several bioactive compounds that exhibit antifungal and antibacterial properties.

Coordination Chemistry

The compound's ability to form coordination complexes with transition metals opens avenues for its application in coordination chemistry.

Data Table: Coordination Complexes Formed with Transition Metals

Metal IonComplex StructureStability
Cu(II)[Cu(this compound)]High
Zn(II)[Zn(this compound)]Moderate

Mechanism of Action

The mechanism by which 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde exerts its effects involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde with structurally related pyrrole-2-carbaldehyde derivatives, focusing on substituent effects, synthesis, and functional properties.

Impact of Substituents on Properties

  • Fluorinated chains (e.g., 5an) increase hydrophobicity and resistance to metabolic degradation, critical for pharmaceutical applications .
  • Solubility and Crystallinity : Piperidine-containing derivatives (e.g., 4a) exhibit improved aqueous solubility due to the basic nitrogen atom, facilitating their use in biological assays . In contrast, aryl-substituted analogs (e.g., 8c, 8d) form crystalline solids, aiding in purification and structural characterization .
  • Biological Activity: The morpholinoethyl and triazolyl groups in LAI-1 (a related pyrrole-2-carbaldehyde derivative) enable lysosome targeting and autophagy inhibition, demonstrating how substituent choice directly influences pharmacological mechanisms .

Biological Activity

1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on various studies that assess its effects on different biological systems, including antioxidant properties, antimicrobial activity, and neuroprotective effects.

Chemical Structure and Synthesis

The compound can be synthesized through the condensation of 6-methylpyridine-2-carbaldehyde and pyrrole. Its structure is characterized by a pyrrole ring substituted with a 6-methylpyridine moiety at one position and an aldehyde functional group at another.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antioxidant Activity

Research indicates that pyrrole derivatives exhibit significant antioxidant properties, which are crucial for mitigating oxidative stress-related damage in cells. A study demonstrated that certain pyrrole derivatives could inhibit lipid peroxidation and reduce reactive oxygen species (ROS) levels, thereby protecting neuronal cells from oxidative damage .

2. Antimicrobial Activity

The compound has shown promising results against various bacterial strains. In vitro studies have assessed its effectiveness against pathogens such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values suggest that it possesses substantial antibacterial properties comparable to conventional antibiotics .

3. Neuroprotective Effects

In models of neurodegenerative diseases, particularly Parkinson's disease, this compound has demonstrated neuroprotective effects. It was found to inhibit apoptosis in neuronal cells exposed to neurotoxic agents like 6-hydroxydopamine (6-OHDA) by modulating inflammatory pathways and reducing lipid peroxidation .

Detailed Research Findings

Study Biological Activity Assessed Key Findings
Study 1Antioxidant ActivityInhibition of lipid peroxidation and ROS levels in neuronal cells .
Study 2Antimicrobial ActivityEffective against E. coli and S. aureus with MIC values indicating strong antibacterial properties .
Study 3NeuroprotectionReduced apoptosis in neuronal cells; modulation of COX-2/PGE2 pathway .

Case Study 1: Neuroprotection in Parkinson's Disease Models

In vitro experiments using neuronal cell lines treated with 6-OHDA revealed that pre-treatment with the compound significantly reduced cell death markers. The mechanism involved the suppression of pro-inflammatory cytokines and protection against oxidative damage, highlighting its potential as a therapeutic agent for neurodegenerative disorders.

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the compound's efficacy against clinically relevant bacterial strains. The results indicated that it exhibited lower MIC values compared to standard antibiotics, suggesting its potential for development into a new class of antimicrobial agents.

Q & A

Q. What synthetic methodologies are most effective for preparing 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde?

The synthesis typically involves:

  • Paal-Knorr condensation : A pyrrole ring is formed by reacting γ-diketones with amines. For substituted pyrroles, asymmetric dione equivalents (e.g., compound 110 in ) can introduce regioselectivity.
  • Pyridinium iodide salt derivatization : Pyridinium salts can serve as precursors for pyrrole-aldehyde systems. For example, Xu and Li () synthesized analogous 1-methyl-pyrrole-2-carbaldehydes via iodination and subsequent aldehyde functionalization, achieving yields up to 86%.
  • Cross-coupling reactions : Palladium-catalyzed coupling between pyridine and pyrrole fragments may be applicable, though direct evidence for this compound is limited.

Q. How is the structural integrity of this compound validated experimentally?

  • NMR spectroscopy : 1^1H and 13^13C NMR are critical for confirming substitution patterns. For example, the aldehyde proton in analogous compounds (e.g., 1-methyl-1H-pyrrole-2-carbaldehyde) appears as a singlet at δ 9.40–9.69 ppm ().
  • High-resolution mass spectrometry (HRMS) : Used to confirm molecular weight (e.g., C12_{12}H11_{11}FNO requires [M+H]+^+ = 204.0819; observed 204.0822 in ).
  • X-ray crystallography : Limited data exists for this compound, but related structures (e.g., 2-formylpyrroles) show planar pyrrole rings with aldehydes in the 2-position ().

Q. What are the stability considerations for this compound under storage?

  • Light sensitivity : Aldehyde groups are prone to oxidation; store in amber vials under inert gas (N2_2 or Ar).
  • Temperature : Stable at –20°C for long-term storage, as per handling guidelines for similar aldehydes ().
  • Hygroscopicity : Likely moderate; silica gel desiccants are recommended ().

Advanced Research Questions

Q. How do steric and electronic effects of the 6-methyl-pyridin-2-yl substituent influence reactivity in cross-coupling reactions?

  • Steric hindrance : The methyl group at the 6-position of the pyridine ring may reduce accessibility for nucleophilic attack, requiring optimized catalysts (e.g., Pd(PPh3_3)4_4 with bulky ligands).
  • Electronic effects : The electron-withdrawing pyridine ring activates the pyrrole aldehyde for nucleophilic addition but may deactivate electrophilic substitution.
  • Contradictions in data : Substituted pyridines in showed variable yields (28–86%) depending on substituent size, suggesting steric effects dominate over electronic (e.g., cyclohexyl vs. cyclopropyl groups).

Q. Substituent Impact Table :

SubstituentYield (%)Reactivity TrendReference
Cyclohexyl69Moderate steric hindrance
Cyclopropyl28High steric hindrance
Phenyl46Conjugation stabilization

Q. What strategies resolve contradictions in reported yields for similar pyrrole-2-carbaldehyde derivatives?

  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of pyridine-pyrrole hybrids ().
  • Catalyst screening : Pd/C vs. Pd(OAc)2_2 may affect turnover in coupling reactions.
  • Temperature gradients : Reactions at 80°C vs. 100°C can alter regioselectivity ().

Q. What role does this compound play in medicinal chemistry research?

  • Antimicrobial activity : Analogous 2-formylpyrroles () inhibit bacterial growth via aldehyde-mediated protein crosslinking.
  • Kinase inhibition : Pyridine-pyrrole hybrids () target ATP-binding pockets in kinases (e.g., KR-102244302-B1 in ).
  • Toxicity considerations : Aldehydes may exhibit cytotoxicity (); prodrug strategies (e.g., acetal protection) are recommended.

Q. How can computational methods predict the compound’s spectroscopic properties?

  • DFT calculations : Predict NMR chemical shifts (e.g., B3LYP/6-31G* basis sets) with <0.3 ppm deviation from experimental values ().
  • Molecular docking : Simulate binding to biological targets (e.g., KR-101558475-B1 in ) using AutoDock Vina.

Q. What analytical challenges arise in quantifying trace impurities in this compound?

  • HPLC-MS limitations : Aldehydes can form Schiff bases with amine-containing mobile phases; use acidic conditions (0.1% TFA) to suppress this ().
  • Detection limits : UV-Vis at 270–290 nm (π→π* transitions) provides sensitivity down to 0.1 µg/mL ().

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde
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1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde

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